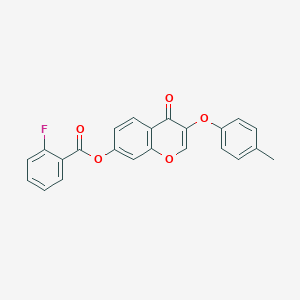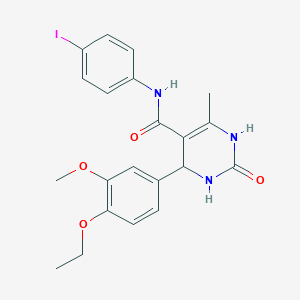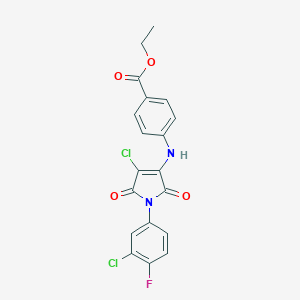
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate, also known as Compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 involves its ability to bind to specific target enzymes and inhibit their activity. For example, it has been shown to bind to the active site of human carbonic anhydrase II and prevent the conversion of carbon dioxide to bicarbonate ions, leading to a decrease in the acidity of the extracellular environment. Additionally, this compound 1 has been shown to inhibit the activity of human monoamine oxidase A and B, leading to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects:
This compound 1 has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which may be beneficial in the treatment of various diseases associated with oxidative damage. Additionally, this compound 1 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the inflammatory response.
实验室实验的优点和局限性
One of the advantages of using 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 in lab experiments is its high potency and selectivity against specific target enzymes. This allows for more precise and targeted studies of the biochemical and physiological effects of the compound. However, one of the limitations of using this compound 1 is its relatively complex synthesis method, which may limit its availability for certain research applications.
未来方向
There are several potential future directions for research involving 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of human monoamine oxidase A and B. Additionally, further studies could investigate the potential of this compound 1 as a therapeutic agent for other diseases associated with oxidative stress and inflammation. Finally, future research could focus on developing more efficient synthesis methods for this compound 1, which could increase its availability for research and potential clinical use.
Conclusion:
In conclusion, this compound 1 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and selectivity against specific target enzymes make it a valuable tool for studying the biochemical and physiological effects of the compound. Further research is needed to fully understand the potential of this compound 1 as a therapeutic agent for various diseases.
合成方法
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 can be synthesized through a multi-step process involving the reaction of 4-methylphenol with 2-chlorobenzoic acid to form 3-(4-methylphenoxy)benzoic acid. The acid is then converted to the corresponding acid chloride, which is reacted with 4-oxo-4H-chromene-7-carboxylic acid to form this compound 1.
科学研究应用
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against certain enzymes, such as human carbonic anhydrase II and III, and human monoamine oxidase A and B. Additionally, this compound 1 has demonstrated anti-inflammatory and antioxidant properties and has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
属性
分子式 |
C23H15FO5 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
[3-(4-methylphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C23H15FO5/c1-14-6-8-15(9-7-14)28-21-13-27-20-12-16(10-11-18(20)22(21)25)29-23(26)17-4-2-3-5-19(17)24/h2-13H,1H3 |
InChI 键 |
WHXAVSBUUDPYFC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |
规范 SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)


![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285081.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)
![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)

![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
